[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol
CAS No.:
Cat. No.: VC17719339
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O2 |
|---|---|
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol |
| Standard InChI | InChI=1S/C7H10N2O2/c10-4-6-1-7(9-11-6)5-2-8-3-5/h1,5,8,10H,2-4H2 |
| Standard InChI Key | AFRRVNWKMCQNHW-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)C2=NOC(=C2)CO |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s structure comprises:
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A 1,2-oxazole (isoxazole) ring, a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2.
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An azetidine ring, a four-membered saturated nitrogen heterocycle, attached at the 3-position of the oxazole.
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A hydroxymethyl group (-CH₂OH) at the 5-position of the oxazole.
Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol | |
| SMILES | C1C(CN1)C2=NOC(=C2)CO | |
| InChI Key | AFRRVNWKMCQNHW-UHFFFAOYSA-N | |
| PubChem CID | 124252029 |
Spectroscopic Characterization
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NMR Analysis: The azetidine ring protons resonate near δ 3.5–4.0 ppm in ¹H NMR, while the oxazole methine proton appears as a singlet at δ 8.46 ppm . ¹³C NMR signals for the oxazole carbons are observed at δ 108–180 ppm .
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15N NMR: The oxazole nitrogen exhibits a characteristic resonance at δ −3.1 ppm, distinct from the azetidine nitrogen (δ −294.6 ppm) .
Synthesis and Characterization
Synthetic Pathways
The synthesis of [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol follows a multi-step protocol:
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Formation of β-Enamino Ketoesters: Cyclic N-Boc-protected amino acids react with Meldrum’s acid and subsequent methanolysis to yield β-keto esters .
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Cyclization with Hydroxylamine: Treatment of β-enamino ketoesters with hydroxylamine hydrochloride induces cyclization, forming the 1,2-oxazole core .
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Regioselective Control: The reaction exclusively produces 5-cycloaminyl-1,2-oxazole regioisomers, avoiding 3-substituted variants due to kinetic favorability .
Example Reaction:
Analytical Validation
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Chiral HPLC: Confirms enantiomeric purity (up to 97–100% ee) when starting from chiral azetidine precursors .
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X-Ray Diffraction: Single-crystal studies validate the regioisomeric structure and spatial arrangement .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 154.17 g/mol | |
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) | |
| Melting Point | Not reported | – |
| LogP | Estimated 0.5–1.2 (moderately lipophilic) |
| Hazard Category | Code | Description | Source |
|---|---|---|---|
| Acute Oral Toxicity | H302 | Harmful if swallowed | |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation |
Recent Research and Developments
Recent studies highlight its utility in:
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